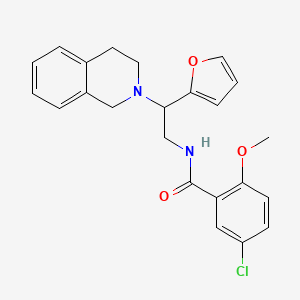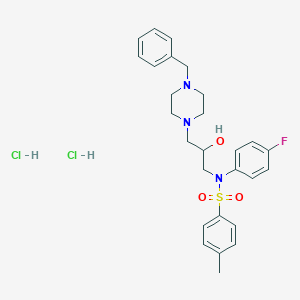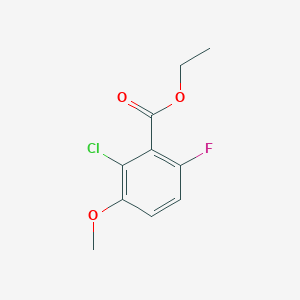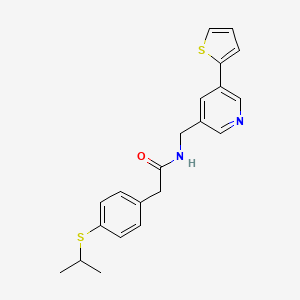
2-(4-(isopropylthio)phenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(isopropylthio)phenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide is a chemical compound that has gained attention from the scientific community due to its potential use in various research applications. This compound is commonly referred to as ITMPA and has been synthesized by several methods.
科学的研究の応用
Synthesis Processes and Derivative Formation
The compound "2-(4-(isopropylthio)phenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide" appears to be a chemically complex molecule, and while direct studies on it are scarce, research on structurally similar compounds provides insights into chemical synthesis and potential applications. Studies have explored the synthesis and structural assessment of various acetamide derivatives, demonstrating the chemical versatility and potential for forming diverse derivatives.
Synthesis of Triazole Derivatives
Research has detailed the synthesis of triazole derivatives, including the formation of 4-phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol and its subsequent transformations into alkylated derivatives, Mannich base derivatives, Schiff base derivatives, and 1,3,4-oxadiazole-thiol derivatives, showcasing a rich chemistry of structural manipulation and potential for creating diverse chemical entities with varied properties (Bayrak et al., 2009).
Antimicrobial Activity of Derivatives
Synthesis of pyrazole, 1,3-thiazole, and 1,3,4-thiadiazole derivatives incorporating a pyridyl moiety has been reported, indicating the potential of these structures for biological activities. Such derivatives offer a base for further exploration into their potential applications, including antimicrobial activities (Dawood et al., 2011).
Pyridine and Pyrimidine-Based Derivatives
Studies have delved into the synthesis and structural assessment of various compounds like N-phenyl-N-(pyridin-4-yl)acetamide and its crystal structure assessment, as well as the synthesis of pyrimidine-incorporated Schiff base of isoniazid derivatives. These studies underscore the potential pharmaceutical relevance of such compounds and their structural versatility (Umezono & Okuno, 2015); (Soni & Patel, 2017).
Biological Applications and Characterization
Biological Activity and Characterization
While the direct biological applications of "2-(4-(isopropylthio)phenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide" are not detailed, research on similar structures offers a glimpse into potential biological applications and methods for characterizing these compounds.
Anticancer and Antimicrobial Potential
Various synthesized derivatives have been investigated for their anticancer and antimicrobial activities. For instance, novel N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides demonstrated significant selectivity and apoptosis induction in cancer cell lines, indicating potential therapeutic applications in cancer treatment (Evren et al., 2019).
Characterization Techniques
The structural elucidation of these compounds involves sophisticated techniques such as 1H-NMR, 13C-NMR, LC-MS/MS spectral data, and elemental analyses. These methods ensure a comprehensive understanding of the molecular structure and properties, essential for exploring potential applications (Evren et al., 2019).
特性
IUPAC Name |
2-(4-propan-2-ylsulfanylphenyl)-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2OS2/c1-15(2)26-19-7-5-16(6-8-19)11-21(24)23-13-17-10-18(14-22-12-17)20-4-3-9-25-20/h3-10,12,14-15H,11,13H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGLKLBWBEABUSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)NCC2=CC(=CN=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(isopropylthio)phenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine hydrochloride](/img/structure/B2628047.png)
![N-(2-fluorophenyl)-2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2628049.png)
![3-butyl-10-methyl-2-(3-nitrophenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2628050.png)
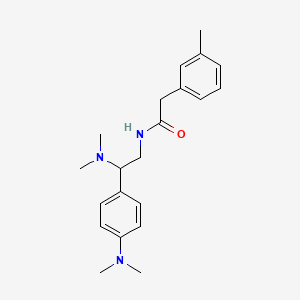
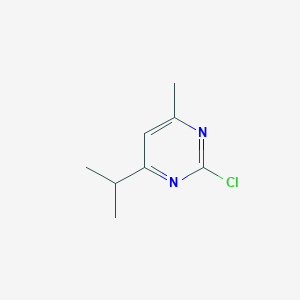
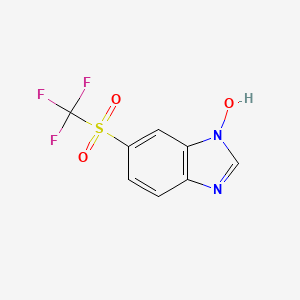
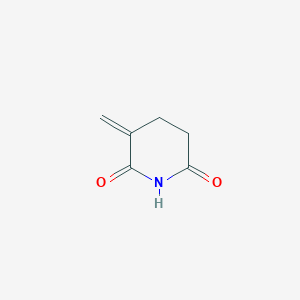
![N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2628059.png)
![2-((3-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(2-methoxyethyl)acetamide](/img/structure/B2628063.png)
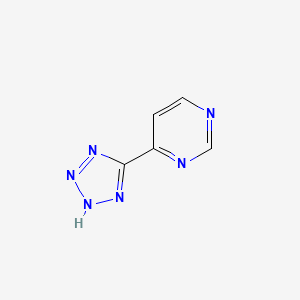
![N-(4-bromo-2-methylphenyl)-2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2628065.png)
